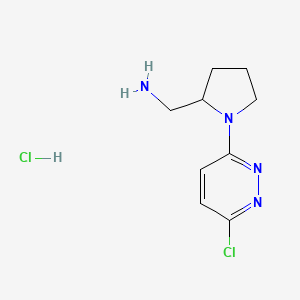

(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4 and a molecular weight of 249.14 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a chloropyridazine moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of (1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride involves several steps. One common method includes the reaction of 6-chloropyridazine with pyrrolidine in the presence of a suitable base to form the intermediate product. This intermediate is then reacted with methanamine hydrochloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridazine ring is replaced by other nucleophiles.

Scientific Research Applications

(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

Pyrrolopyrazine derivatives: These compounds also contain a pyrrolidine ring and exhibit various biological activities.

Pyridazine derivatives: Similar to the chloropyridazine moiety, these compounds are known for their diverse chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(1-(6-Chloropyridazin-3-yl)pyrrolidin-2-yl)methanamine hydrochloride is a chemical compound characterized by a pyrrolidine ring substituted with a chloropyridazine moiety. Its molecular formula is C9H14Cl2N4 with a molecular weight of 249.14 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts.

Pharmacological Properties

The biological activity of This compound is influenced by its structural features, which suggest possible interactions with various biological systems. Compounds with similar structures have been shown to exhibit diverse pharmacological effects, including:

- Antimicrobial Activity: Some derivatives display significant antimicrobial properties against specific bacterial strains.

- CNS Activity: Variants of this compound may affect central nervous system functions, potentially exhibiting anxiolytic or antidepressant effects.

- Anti-inflammatory Effects: It may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the chloropyridazine group may enhance its interaction with biological targets. Similar compounds have shown varying degrees of efficacy based on their substituents and structural configurations.

Comparison Table of Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Pyridazine Derivative A | Contains a pyridazine ring | Antimicrobial | High selectivity against certain bacteria |

| Pyrrolidine Derivative B | Substituted pyrrolidine ring | CNS activity | Known for anxiolytic effects |

| Chlorinated Pyrimidine C | Chlorinated aromatic system | Anticancer | Efficacy against multiple cancer cell lines |

This table illustrates how variations in substituents and structural frameworks contribute to distinct biological activities, emphasizing the uniqueness of each compound while situating This compound within this context.

The mechanism of action for This compound may involve:

- Receptor Interaction: Potential agonistic or antagonistic effects on specific receptors, such as nicotinic acetylcholine receptors.

- Enzyme Inhibition: Inhibition of COX enzymes, which leads to reduced production of pro-inflammatory mediators.

In Vitro Studies

Research indicates that compounds similar to This compound have been evaluated for their anti-inflammatory potential through in vitro assays:

- COX Inhibition Assays: Studies have reported IC50 values for various derivatives against COX enzymes. For instance, some compounds demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX-2, indicating promising anti-inflammatory activity .

- Cell Line Studies: Certain derivatives have shown efficacy against cancer cell lines, highlighting their potential as anticancer agents.

In Vivo Studies

In vivo bioassays have also been conducted to assess the anti-inflammatory effects in animal models:

- Carrageenan-Induced Paw Edema: This model has been used to evaluate the anti-inflammatory effects of similar compounds, demonstrating significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

- Cotton Pellet-Induced Granuloma Test: This test further supports the anti-inflammatory potential observed in vitro, providing evidence for the therapeutic applications of these compounds.

Properties

Molecular Formula |

C9H14Cl2N4 |

|---|---|

Molecular Weight |

249.14 g/mol |

IUPAC Name |

[1-(6-chloropyridazin-3-yl)pyrrolidin-2-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C9H13ClN4.ClH/c10-8-3-4-9(13-12-8)14-5-1-2-7(14)6-11;/h3-4,7H,1-2,5-6,11H2;1H |

InChI Key |

NFBMNHXSADSJGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C2=NN=C(C=C2)Cl)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.